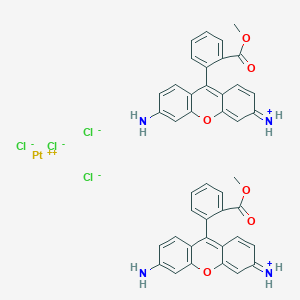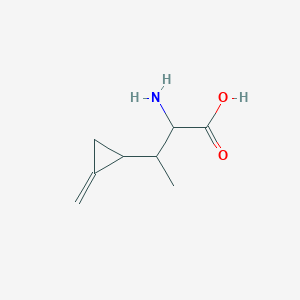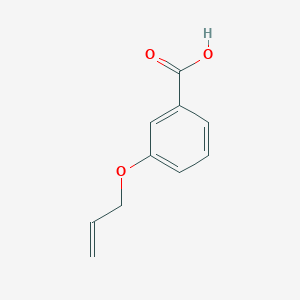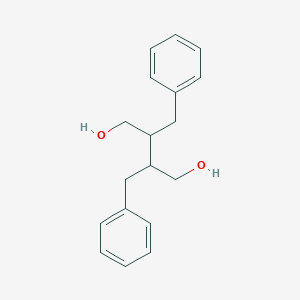
QGHUFMJYAKCOPB-UHFFFAOYSA-L
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Menatetrenone, also known as menaquinone-4, is one of the nine forms of vitamin K2. It is a fat-soluble vitamin that plays a crucial role in bone health and blood clotting. Menatetrenone is commonly found in animal products and is produced in the body through the conversion of vitamin K1. It is widely used in the treatment of osteoporosis and other bone-related disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Menatetrenone can be synthesized through several methods. One common method involves the conversion of vitamin K1 to menadione (vitamin K3), followed by the reduction of menadione to menadiol. The final step involves the attachment of a geranylgeranyl group to form menatetrenone .
Industrial Production Methods: Industrial production of menatetrenone often involves the use of vegetable oil and cosolvents such as polysorbate 80 or polysorbate 60. The process includes dissolving menatetrenone in the oil and cosolvent mixture, followed by encapsulation in soft capsules. This method ensures stability and long shelf life of the product .
Chemical Reactions Analysis
Types of Reactions: Menatetrenone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Menatetrenone can be oxidized to form menadione using oxidizing agents such as potassium permanganate.
Reduction: Menadione can be reduced to menadiol using reducing agents like sodium borohydride.
Major Products: The major product formed from these reactions is menatetrenone itself, which is used in various therapeutic applications.
Scientific Research Applications
Menatetrenone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactions of vitamin K derivatives.
Biology: Menatetrenone plays a role in the regulation of bone metabolism and blood clotting.
Medicine: It is used in the treatment of osteoporosis, improving bone mineral density and reducing the risk of fractures
Mechanism of Action
Menatetrenone exerts its effects by promoting the γ-carboxylation of osteocalcin, a protein involved in bone formation. This process enhances the binding of calcium to the bone matrix, thereby improving bone mineral density. Menatetrenone also interacts with mesenchymal stromal/stem cells in the bone marrow, promoting hematopoiesis and improving bone health .
Comparison with Similar Compounds
Menatetrenone is unique among the vitamin K2 compounds due to its specific structure and function. Similar compounds include:
Menaquinone-7 (MK-7): Found in fermented foods, it has a longer half-life and is more effective in increasing serum vitamin K levels.
Menaquinone-9 (MK-9): Also found in fermented foods, it has similar functions but differs in its isoprenoid side chain length.
Menadione (Vitamin K3): A synthetic form of vitamin K, it is used in animal feed and has different biological activities compared to menatetrenone
Menatetrenone’s unique ability to improve bone health and its specific mechanism of action make it a valuable compound in both research and therapeutic applications.
Properties
CAS No. |
104114-28-5 |
|---|---|
Molecular Formula |
C42H34Cl4N4O6Pt |
Molecular Weight |
1027.6 g/mol |
IUPAC Name |
[6-amino-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;platinum(2+);tetrachloride |
InChI |
InChI=1S/2C21H16N2O3.4ClH.Pt/c2*1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20;;;;;/h2*2-11,22H,23H2,1H3;4*1H;/q;;;;;;+2/p-2 |
InChI Key |
QGHUFMJYAKCOPB-UHFFFAOYSA-L |
SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Synonyms |
Pt(Rh-123)(2) rhodamine 123 (2)-tetrachloroplatinum tetrachloroplatinate dianion-rhodamine-123 complex |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol;hydrochloride](/img/structure/B12901.png)
![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)








![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)


![N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12928.png)
